N-(azetidin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-ylmethyl)benzamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a benzamide moiety. Azetidines are known for their biological activities and have been explored for various pharmacological applications . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-ylmethyl)benzamide typically involves the reaction of azetidine derivatives with benzoyl chloride or benzamide under specific conditions. One common method includes the use of N-Boc-azetidin-3-ylidene acetate, which is obtained from N-Boc-azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the benzamide moiety can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields N-oxides, while reduction of the benzamide moiety results in primary or secondary amines .
Scientific Research Applications
N-(azetidin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(azetidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, as a dopamine antagonist, it binds to D2 and D4 receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain . The compound’s ability to inhibit human chymase also suggests its role in regulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzhydryl-azetidin-3yl)-2-bromo-benzamide
- N-(1-Benzhydryl-azetidin-3yl)-4-bromo-benzamide
- Benzyl N-(azetidin-3-yl)-N-methylcarbamate
Uniqueness
N-(azetidin-3-ylmethyl)benzamide stands out due to its specific substitution pattern and the presence of both azetidine and benzamide moieties. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for research in various fields .
Properties
CAS No. |
199528-26-2 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(azetidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-9-6-12-7-9/h1-5,9,12H,6-8H2,(H,13,14) |
InChI Key |
JXTDLEJVNKKHCM-UHFFFAOYSA-N |
SMILES |
C1C(CN1)CNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(CN1)CNC(=O)C2=CC=CC=C2 |
Synonyms |
Benzamide, N-(3-azetidinylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.